molecular formula C14H9ClF3NO3 B8164356 Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate

Cat. No.: B8164356
M. Wt: 331.67 g/mol
InChI Key: BWRJWGVENIAQLQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the trifluoromethoxyphenyl intermediate.

    Reaction with Isonicotinic Acid: The intermediate is then reacted with isonicotinic acid under specific conditions to form the desired product.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-(2-(trifluoromethoxy)phenyl)isonicotinate
  • Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the isonicotinate family, characterized by a pyridine ring with various substituents. The presence of a trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Molecular Formula: C14H12ClF3N2O2
Molecular Weight: 336.7 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related isonicotinate derivatives has shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL against Gram-negative bacteria and fungi .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Isonicotinates6 - 25C. albicans, E. coli

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in human leukemia cells with IC50 values as low as 0.13 µM .

Cell LineIC50 (µM)Reference
Human leukemia cells0.13
Mouse TLX5 lymphoma cells1.5

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through inhibition of kinases or other enzymes critical for cancer cell survival .

Case Studies

  • Antitumor Efficacy : A study investigated the efficacy of this compound in vivo using mouse models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an antitumor agent .
  • Antimicrobial Testing : In another study, the compound was tested against a panel of microbial pathogens, demonstrating broad-spectrum activity with zones of inhibition ranging from 10 to 29 mm against various strains .

Properties

IUPAC Name

methyl 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-6-11(19-12(15)7-9)8-3-2-4-10(5-8)22-14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRJWGVENIAQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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